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molecular formula C8H15NO B3056012 N-methylcyclohexanecarboxamide CAS No. 6830-84-8

N-methylcyclohexanecarboxamide

Cat. No. B3056012
M. Wt: 141.21 g/mol
InChI Key: VJPHAMJNGICSLT-UHFFFAOYSA-N
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Patent
US05112867

Procedure details

In 50 ml of ethyl acetate saturated with hydrogen chloride was dissolved 2.18 g of compound 137 obtained by Example 137, and the solution was stirred for 1 hour. Thereafter, the solvent was evaporated under reduced pressure, and the residue was recrystallized from methanol to afford 0.31 g of the desired compound (Compound 138).
Name
compound 137
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COCOC1C=CC(C(C2C=CC(OCOC)=CC=2)C2C=CC=C[C:13]=2[N:18](C)[C:19]([CH:21]2[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]2)=[O:20])=CC=1>C(OCC)(=O)C.Cl>[CH3:13][NH:18][C:19]([CH:21]1[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1)=[O:20]

Inputs

Step One
Name
compound 137
Quantity
2.18 g
Type
reactant
Smiles
COCOC1=CC=C(C=C1)C(C1=C(C=CC=C1)N(C(=O)C1CCCCC1)C)C1=CC=C(C=C1)OCOC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thereafter, the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CNC(=O)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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